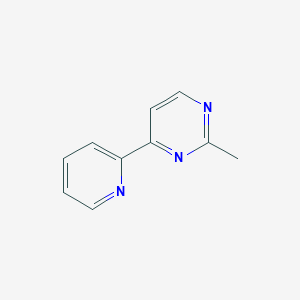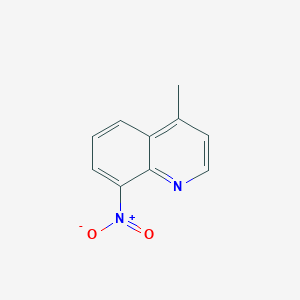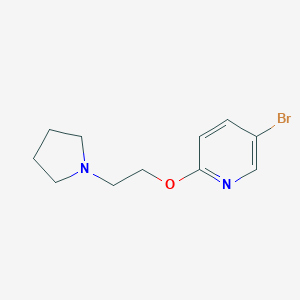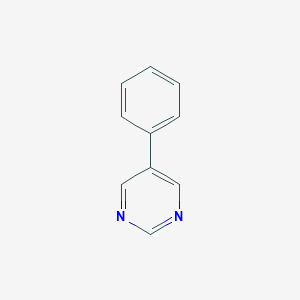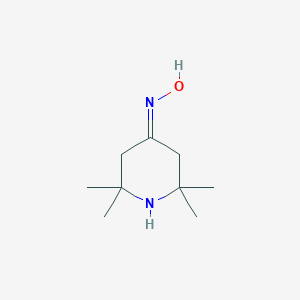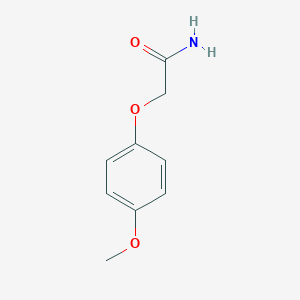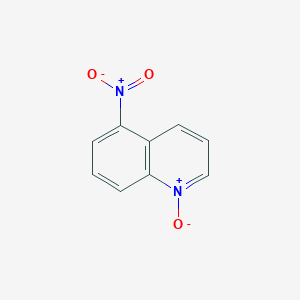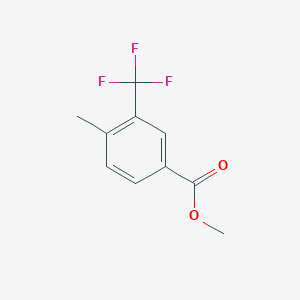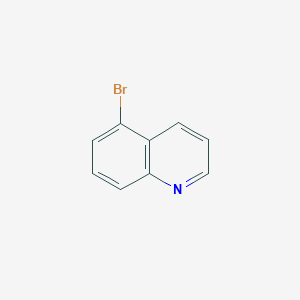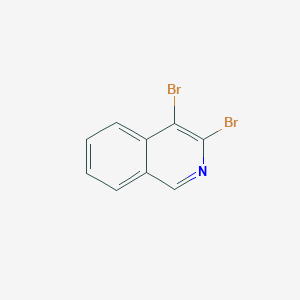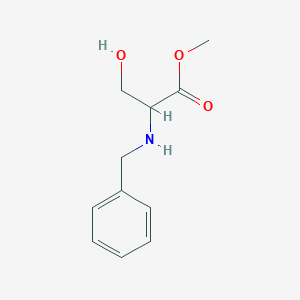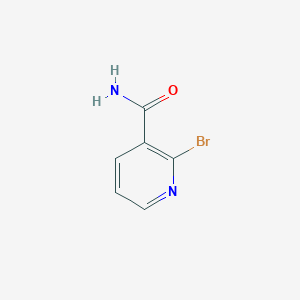
2-Bromonicotinamide
Overview
Description
2-Bromonicotinamide is an organic compound with the chemical formula C6H5BrN2O. It is characterized by the presence of bromine and nicotinamide functional groups. This compound is a white to off-white solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
2-Bromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is known to target the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.
Mode of Action
This interaction could lead to changes in protein function and cellular processes .
Biochemical Pathways
This compound, like other nicotinamides, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . NAD is involved in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role in nad synthesis, it may influence cellular energy production, dna repair, and stress responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s action and efficacy may be influenced by the cellular environment, including the presence of other molecules and pH conditions.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Bromonicotinamide are not fully understood due to limited research. As a derivative of nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Nicotinamide is known to be involved in various biochemical reactions, particularly as a component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in energy metabolism and redox reactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Given its structural similarity to nicotinamide, it may influence cell function in a similar manner. Nicotinamide is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinamide .
Metabolic Pathways
Given its structural similarity to nicotinamide, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromonicotinamide can be synthesized through the bromination of nicotinamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.
Oxidation Products: Oxidized forms of nicotinamide, such as nicotinic acid.
Reduction Products: Reduced forms of nicotinamide, such as dihydronicotinamide.
Scientific Research Applications
2-Bromonicotinamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with enzymes and proteins, given its structural similarity to nicotinamide.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Comparison with Similar Compounds
- 2-Methylnicotinamide
- 6-Methylpyridine-3-carboxamide
- 5-Amino-3-pyridinecarboxamide
- 6-Chloropyridine-3-carboxamide
- 4-Aminonicotinamide
Comparison: 2-Bromonicotinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous. Other similar compounds may have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOHSQJKUMHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355757 | |
| Record name | 2-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87674-18-8 | |
| Record name | 2-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?
A1: this compound serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in this compound allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

